
Se-phenyl 3-oxobutaneselenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Se-phenyl 3-oxobutaneselenoate can be synthesized through several methods. One common approach involves the reaction of phenylselenol with 3-oxobutanoic acid under controlled conditions. This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Se-phenyl 3-oxobutaneselenoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to selenols or diselenides using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and diselenides.
Substitution: Various substituted selenoates depending on the substituent introduced.
Applications De Recherche Scientifique
Se-phenyl 3-oxobutaneselenoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Se-phenyl 3-oxobutaneselenoate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. The compound’s selenol group plays a crucial role in these reactions by undergoing redox cycling between different oxidation states . Additionally, it can modulate enzyme activity by forming covalent bonds with cysteine residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneselenol: A simpler organoselenium compound used in similar reduction reactions.
Diphenyl diselenide: Another organoselenium compound with applications in organic synthesis and antioxidant research.
Ebselen: A well-known organoselenium drug with antioxidant and anti-inflammatory properties.
Uniqueness
Se-phenyl 3-oxobutaneselenoate stands out due to its specific structure, which combines the reactivity of the selenoate group with the stability of the phenyl and oxobutane moieties. This unique combination allows for selective reactions and applications that may not be achievable with simpler organoselenium compounds .
Propriétés
Formule moléculaire |
C10H10O2Se |
|---|---|
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
Se-phenyl 3-oxobutaneselenoate |
InChI |
InChI=1S/C10H10O2Se/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clé InChI |
VVFWLJPRUUETAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


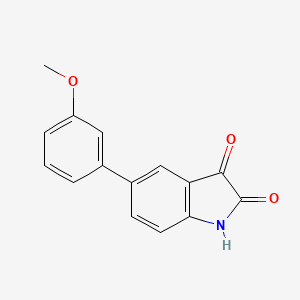
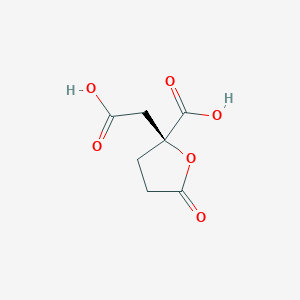
![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)

![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
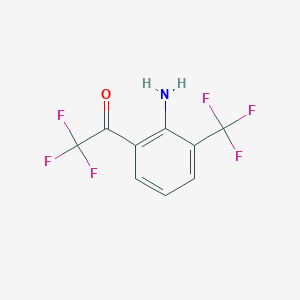
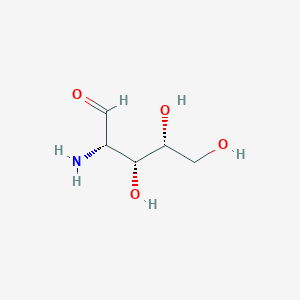
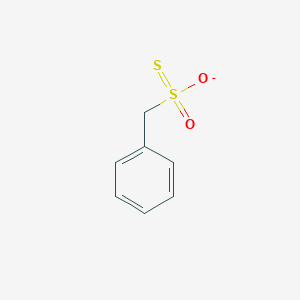
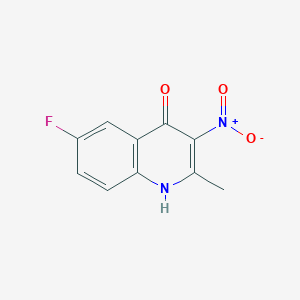
![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
![4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12849110.png)
![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)
![3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12849118.png)
